PK-Thpp

説明

Structure

3D Structure

特性

IUPAC Name |

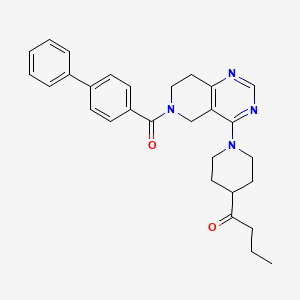

1-[1-[6-(4-phenylbenzoyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]piperidin-4-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O2/c1-2-6-27(34)23-13-16-32(17-14-23)28-25-19-33(18-15-26(25)30-20-31-28)29(35)24-11-9-22(10-12-24)21-7-4-3-5-8-21/h3-5,7-12,20,23H,2,6,13-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZGRIRZVHNUSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1CCN(CC1)C2=NC=NC3=C2CN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of PK-Thpp: A Potent and Selective TASK-3 Channel Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PK-Thpp has emerged as a significant pharmacological tool in the study of two-pore domain potassium (K2P) channels, specifically demonstrating high potency and selectivity as an antagonist for the TWIK-related acid-sensitive K+ (TASK) channel 3 (TASK-3 or K2P9.1).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] The discovery of PK-Thpp has provided researchers with a valuable probe to investigate the physiological and pathophysiological roles of TASK-3 channels, which are implicated in a range of functions including neuronal excitability, sleep architecture, and respiratory control. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of PK-Thpp, including detailed experimental protocols and a summary of its pharmacological profile.

Discovery of PK-Thpp

PK-Thpp was identified through a high-throughput screening campaign followed by a medicinal chemistry optimization program, as detailed by Coburn et al. in their 2012 publication in ChemMedChem. The initial screening identified a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold as a moderately active TASK-3 antagonist. Subsequent structure-activity relationship (SAR) studies led to the synthesis of a series of analogs, culminating in the identification of PK-Thpp (also referred to as compound 23 in the original publication) as a potent and selective inhibitor of the TASK-3 channel.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 1-[1-[6-[([1,1'-Biphenyl]-4-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl]-4-piperidinyl]-1-butanone |

| Molecular Formula | C29H32N4O2 |

| Molecular Weight | 468.59 g/mol |

| CAS Number | 1332454-07-5 |

Pharmacological Profile

PK-Thpp exhibits high affinity for the TASK-3 channel with a reported IC50 of 35 nM. It also shows activity against the closely related TASK-1 channel, but with approximately 9-fold lower potency. Its selectivity over other potassium channels is a key feature, making it a valuable tool for dissecting the specific roles of TASK-3.

Table 1: In Vitro Potency and Selectivity of PK-Thpp

| Ion Channel | IC50 (nM) |

| TASK-3 (K2P9.1) | 35 |

| TASK-1 (K2P3.1) | 300 |

| TREK-1 (K2P2.1) | >10,000 |

| Kv1.5 | ~5,000 |

| hERG | >15,000 |

Experimental Protocols

Synthesis of PK-Thpp

The synthesis of PK-Thpp is based on the procedures outlined by Coburn et al. (2012). The key steps involve the construction of the tetrahydropyrido[4,3-d]pyrimidine core followed by coupling with the appropriate side chains.

Step 1: Synthesis of the Tetrahydropyrido[4,3-d]pyrimidine Intermediate

A detailed, step-by-step procedure for the multi-step synthesis of the core scaffold would be included here, as described in the supplementary information of the primary literature. This would involve specific reaction conditions, reagents, and purification methods.

Step 2: Acylation of the Piperidine Moiety

The piperidine nitrogen of the core intermediate is acylated with [1,1'-biphenyl]-4-carbonyl chloride.

-

To a solution of the tetrahydropyrido[4,3-d]pyrimidine intermediate in a suitable solvent such as dichloromethane, an appropriate base (e.g., triethylamine) is added.

-

[1,1'-Biphenyl]-4-carbonyl chloride is then added dropwise at a controlled temperature.

-

The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until completion.

-

The product is then isolated and purified using standard techniques such as column chromatography.

Step 3: Final Product Formation

The final step involves the butanoylation of the second piperidine nitrogen.

-

The product from the previous step is dissolved in a suitable solvent.

-

Butanoyl chloride and a base are added to the reaction mixture.

-

The reaction is stirred until completion.

-

The final product, PK-Thpp, is isolated and purified to a high degree of purity, which is confirmed by analytical techniques such as NMR and mass spectrometry.

Biological Assays

The pharmacological activity of PK-Thpp was characterized using a combination of high-throughput and traditional electrophysiological techniques.

1. Thallium Flux Assay (for High-Throughput Screening)

This assay provides an indirect measure of potassium channel activity by monitoring the influx of thallium ions (Tl+), a surrogate for K+, through the channel.

-

Cell Culture: HEK293 cells stably expressing the human TASK-3 channel are cultured in appropriate media.

-

Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for a specified time at room temperature.

-

Compound Incubation: The cells are then incubated with varying concentrations of PK-Thpp or control compounds.

-

Thallium Stimulation and Detection: A stimulus buffer containing thallium is added to the cells, and the resulting increase in fluorescence, corresponding to Tl+ influx, is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence signal is normalized to controls, and IC50 values are determined by fitting the data to a dose-response curve.

2. Automated Patch-Clamp Electrophysiology (QPatch)

This technique allows for the direct measurement of ion channel currents in a higher-throughput format than traditional manual patch-clamping.

-

Cell Preparation: HEK293 cells expressing the TASK-3 channel are harvested and suspended in an appropriate extracellular solution.

-

QPatch Procedure: The cell suspension is loaded into the QPatch instrument. The instrument automatically performs cell capture, sealing, and whole-cell configuration.

-

Voltage Protocol and Compound Application: A specific voltage protocol is applied to the cells to elicit TASK-3 currents. PK-Thpp at various concentrations is then applied to the cells, and the resulting inhibition of the current is recorded.

-

Data Analysis: The peak current amplitude in the presence of the compound is compared to the control current to determine the percentage of inhibition. IC50 values are calculated from the concentration-response data.

Signaling Pathway and Mechanism of Action

TASK-3 channels are considered "leak" potassium channels, contributing to the establishment of the resting membrane potential in various cell types, particularly neurons. By allowing a constant outward flow of K+ ions, they hyperpolarize the cell membrane, making it less excitable. PK-Thpp, as a TASK-3 antagonist, physically blocks the channel pore, thereby inhibiting this K+ efflux. This leads to membrane depolarization and an increase in cellular excitability.

Caption: Mechanism of action of PK-Thpp on the TASK-3 channel.

Experimental Workflow

The discovery and characterization of PK-Thpp followed a logical and systematic workflow, beginning with a broad screen and progressively focusing on more detailed pharmacological and electrophysiological characterization.

Caption: Workflow for the discovery and characterization of PK-Thpp.

Conclusion

PK-Thpp stands as a cornerstone tool for the investigation of TASK-3 channel function. Its discovery through a rigorous screening and optimization process has yielded a potent and selective antagonist that has been instrumental in elucidating the roles of TASK-3 in health and disease. The detailed synthetic and biological protocols provided in this guide are intended to facilitate its use and further exploration by the scientific community. As research into the therapeutic potential of modulating K2P channels continues, the foundation laid by the discovery of compounds like PK-Thpp will undoubtedly be critical., the foundation laid by the discovery of compounds like PK-Thpp will undoubtedly be critical.

References

- 1. From the Background to the Spotlight: TASK Channels in Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling Diverse Compounds by Flux- and Electrophysiology-Based Primary Screens for Inhibition of Human Ether-à-go-go Related Gene Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a QPatch Automated Electrophysiology Assay for Identifying KCa3.1 Inhibitors and Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are TASK-3 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Advances in the Understanding of Two-Pore Domain TASK Potassium Channels and Their Potential as Therapeutic Targets [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 10. scispace.com [scispace.com]

- 11. sophion.com [sophion.com]

- 12. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ionbiosciences.com [ionbiosciences.com]

- 16. Medicinal Chemistry of Potassium Channel Modulators: An Update of Recent Progress (2011-2017) [ouci.dntb.gov.ua]

The Role of PK-THPP in the Regulation of Respiratory Drive: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of PK-THPP, a potent small molecule, in the regulation of respiratory drive. PK-THPP primarily functions as an antagonist of the TWIK-related acid-sensitive K+ (TASK) channel subfamily, with a notable selectivity for TASK-3 (K2P9.1) over TASK-1 (K2P3.1) channels. By inhibiting these potassium channels, which are key players in cellular excitability and chemosensing, PK-THPP stimulates breathing. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides an overview of experimental protocols, and illustrates the relevant signaling pathways and experimental workflows. This information is intended to support further research and development of novel therapeutics for respiratory disorders.

Introduction

The control of breathing is a complex physiological process orchestrated by central and peripheral chemoreceptors that sense changes in blood gases (O₂, CO₂) and pH. The tandem pore domain potassium (K2P) channels, particularly the TASK subfamily, are crucial in this process. These channels are sensitive to changes in extracellular pH and hypoxia, and their inhibition leads to membrane depolarization and increased neuronal excitability. PK-THPP has emerged as a valuable pharmacological tool to probe the function of TASK channels in respiratory control and as a potential lead compound for the development of respiratory stimulants.

Mechanism of Action of PK-THPP

PK-THPP exerts its respiratory stimulant effects primarily through the blockade of TASK-3 channels. These channels are expressed in key respiratory control centers, including the carotid bodies and brainstem chemoreceptor neurons.

-

Peripheral Chemosensors (Carotid Bodies): In the glomus cells of the carotid body, TASK channels contribute to the resting membrane potential. Hypoxia and hypercapnia (via acidosis) inhibit these channels, leading to cell depolarization, calcium influx, and neurotransmitter release, which in turn signals the brainstem to increase ventilation. PK-THPP mimics this effect by directly blocking TASK channels, thereby stimulating the carotid bodies even under normoxic and normocapnic conditions.[1][2][3]

-

Central Chemosensors: TASK channels are also expressed in various brainstem nuclei involved in the central control of respiration.[1] Their inhibition by PK-THPP is believed to increase the excitability of these respiratory neurons, contributing to an augmented respiratory drive.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of PK-THPP.

Table 1: In Vitro Potency of PK-THPP on TASK Channels

| Channel | IC₅₀ (nM) | Species | Reference |

| TASK-3 (K2P9.1) | 35 | Not Specified | [4][5] |

| TASK-1 (K2P3.1) | 300 | Not Specified | [4][5] |

| Rat TASK-3 | 42 | Rat | [6] |

Table 2: Effects of Intravenous PK-THPP on Minute Ventilation in Anesthetized Rats

| Dose (mg/kg) | Peak Change in Minute Ventilation (%) | Statistical Significance (vs. Vehicle) | Reference |

| 0.5 | 84 ± 19 | p < 0.05 | [6] |

| 5 | 226 ± 56 | p < 0.001 | [6] |

Table 3: Effects of Intravenous PK-THPP on Arterial Blood Gases in Anesthetized Rats (30 minutes post-administration)

| Treatment | Dose (mg/kg) | Arterial pH | Arterial pCO₂ (mmHg) | Statistical Significance (vs. Vehicle) | Reference |

| PK-THPP | 5 | 7.62 ± 0.02 | 23 ± 0.8 | p < 0.001 | [6] |

| Vehicle (DMSO) | 1 mL/kg | 7.38 ± 0.03 | 48 ± 4 | N/A | [6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of PK-THPP and a typical experimental workflow for its in vivo evaluation.

Caption: Proposed signaling pathway of PK-THPP in stimulating respiratory drive.

Caption: Experimental workflow for in vivo assessment of PK-THPP in anesthetized rats.

Experimental Protocols

In Vitro Measurement of TASK Channel Inhibition (Ussing Chamber Assay)

This protocol is based on methodologies described for measuring ion channel function in epithelial cell monolayers.[6][7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PK-THPP on TASK-3 channels.

Materials:

-

Fischer rat thyroid (FRT) epithelial cell line

-

Expression vector containing rat TASK-3 cDNA

-

Transfection reagent

-

Ussing chamber system

-

Ag/AgCl electrodes

-

Voltage-clamp amplifier

-

Data acquisition system

-

Physiological salt solutions

-

PK-THPP stock solution (in DMSO)

Procedure:

-

Cell Culture and Transfection:

-

Culture FRT cells on permeable supports (e.g., Snapwell inserts).

-

Transfect the cells with the rat TASK-3 expression vector using a suitable transfection reagent.

-

Allow for protein expression for 24-48 hours post-transfection.

-

-

Ussing Chamber Setup:

-

Mount the cell-containing permeable supports in the Ussing chamber.

-

Fill the apical and basolateral chambers with appropriate physiological salt solutions.

-

Maintain the temperature at 37°C and bubble the solutions with 95% O₂ / 5% CO₂.

-

-

Electrophysiological Recording:

-

Establish a stable baseline current under voltage-clamp conditions.

-

Apply a potassium gradient across the cell monolayer to drive a measurable potassium current through the expressed TASK-3 channels.

-

Cumulatively add increasing concentrations of PK-THPP to the appropriate chamber.

-

Record the steady-state current at each concentration.

-

-

Data Analysis:

-

Normalize the current at each PK-THPP concentration to the baseline current.

-

Plot the percentage of inhibition against the logarithm of the PK-THPP concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

In Vivo Assessment of Respiratory Drive in Rats

This protocol is a generalized procedure based on published studies.[6]

Objective: To evaluate the effect of intravenously administered PK-THPP on respiratory parameters in anesthetized rats.

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., isoflurane)

-

Noninvasive whole-body plethysmography chamber

-

Data acquisition system for respiratory monitoring

-

Intravenous catheterization supplies

-

Blood gas analyzer

-

PK-THPP solution for injection

-

Vehicle control (e.g., DMSO)

Procedure:

-

Animal Preparation and Anesthesia:

-

Anesthetize the rat using a standardized concentration of isoflurane in room air.

-

Place an intravenous catheter in a suitable vein (e.g., tail vein) for drug administration.

-

-

Plethysmography:

-

Place the anesthetized rat in the whole-body plethysmography chamber.

-

Allow the animal to acclimate and record a stable baseline of respiratory parameters (tidal volume, respiratory rate, and minute ventilation).

-

-

Drug Administration:

-

Administer a bolus intravenous injection of either PK-THPP at the desired dose or the vehicle control.

-

Continuously record the respiratory parameters.

-

-

Arterial Blood Gas Analysis:

-

At a predetermined time point (e.g., 30 minutes post-dose), collect an arterial blood sample.

-

Immediately analyze the sample for pH, partial pressure of carbon dioxide (pCO₂), and partial pressure of oxygen (pO₂).

-

-

Data Analysis:

-

Calculate the percentage change in minute ventilation from baseline for each animal.

-

Compare the respiratory parameters and blood gas values between the PK-THPP and vehicle-treated groups using appropriate statistical tests.

-

Discussion and Future Directions

PK-THPP has proven to be a valuable tool for elucidating the role of TASK-3 channels in the control of breathing. The data strongly support the hypothesis that inhibition of these channels leads to a potent and sustained stimulation of respiratory drive. This mechanism of action makes TASK-3 an attractive target for the development of novel therapies for conditions characterized by respiratory depression, such as drug-induced respiratory depression, central sleep apnea, and certain genetic disorders.

Future research should focus on:

-

Characterizing the pharmacokinetic and pharmacodynamic profile of PK-THPP and its analogs in more detail.

-

Evaluating the efficacy and safety of selective TASK-3 blockers in various animal models of respiratory compromise.

-

Further elucidating the specific roles of peripheral versus central TASK channels in mediating the respiratory effects of these compounds.

Conclusion

PK-THPP is a potent TASK-3 channel blocker that robustly stimulates respiratory drive. Its mechanism of action, centered on the modulation of chemosensory cell excitability, highlights the critical role of TASK channels in respiratory control. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers working to advance the understanding and treatment of respiratory disorders.

References

- 1. The “TASK” of Breathing: Anesthetic Relevance of Background Two-Pore Domain Potassium Channels as Therapeutic Targets for Respiratory Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A role for TASK-1 (KCNK3) channels in the chemosensory control of breathing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PK-THPP | Two-P Potassium Channels Blockers: R&D Systems [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of PK-THPP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of PK-THPP, a potent and selective blocker of the TWIK-related acid-sensitive K+ (TASK) channel subfamily. This document consolidates key quantitative data, details the experimental methodologies for its characterization, and visualizes the underlying signaling pathways and experimental workflows.

Core Pharmacological Attributes

PK-THPP is a brain-penetrant small molecule that has been identified as a potent antagonist of TASK-3 (K2P9.1) and TASK-1 (K2P3.1) potassium channels.[1] These channels are members of the two-pore domain potassium (K2P) channel family, which contribute to background or "leak" potassium currents, playing a crucial role in setting the resting membrane potential and regulating cellular excitability.

Data Presentation: Quantitative Analysis of PK-THPP Activity

The following tables summarize the key quantitative data regarding the potency and selectivity of PK-THPP.

Table 1: In Vitro Potency of PK-THPP against TASK Channels

| Target | Assay Type | Species | Expression System | IC50 | Reference |

| TASK-3 (KCNK9) | Electrophysiology (IonWorks Quattro) | Human | HEK293 cells | 35 nM | [2] |

| TASK-1 (KCNK3) | Electrophysiology | Human | HEK293 cells | 300 nM | [1] |

| TASK-3 | Two-Electrode Voltage Clamp (TEVC) | Rat | Xenopus oocytes | 42 nM | [3] |

| TASK-3 | Two-Electrode Voltage Clamp (TEVC) | Not Specified | Xenopus oocytes | 243 ± 23.8 nM | [2] |

Table 2: Selectivity Profile of PK-THPP

| Channel/Receptor/Enzyme | Activity | Concentration/IC50 | Reference |

| TREK-1 (K2P2.1) | Inactive | >10,000 nM | [1] |

| Kv1.5 | Weakly active | ~5 µM | [1] |

| hERG | Insensitive | >15 µM | [1] |

| KATP | No significant inhibition | <10% inhibition at 10 µM | [1] |

| >100 different receptors, ion channels, and enzymes | No significant activity observed | 10 µM exposure | [1] |

Table 3: In Vivo Effects of PK-THPP

| Effect | Species | Model | Dosage | Outcome | Reference |

| Breathing Stimulation | Rat | Isoflurane-anesthetized | Not specified | Increased tidal volume and breathing rate, respiratory alkalosis | [4] |

| Sleep Architecture Modulation | Mouse/Rat | EEG telemetry | 15-100 mg/kg (s.c.) | Increased wakefulness, decreased REM and delta sleep | [1] |

Mandatory Visualizations

Signaling Pathway of PK-THPP Action

Caption: Mechanism of action of PK-THPP leading to physiological effects.

Experimental Workflow for PK-THPP Characterization

Caption: Workflow for the pharmacological characterization of PK-THPP.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To determine the inhibitory concentration (IC50) of PK-THPP on TASK channels expressed in Xenopus oocytes.

Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from female Xenopus laevis frogs.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Inject oocytes with cRNA encoding the desired TASK channel subunit (e.g., human TASK-1 or TASK-3).

-

Incubate the oocytes for 2-5 days to allow for channel expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3M KCl, one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply voltage steps to elicit potassium currents through the expressed TASK channels.

-

-

Data Acquisition and Analysis:

-

Record the potassium currents in the absence (baseline) and presence of increasing concentrations of PK-THPP.

-

Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the PK-THPP concentration.

-

Fit the data to a sigmoidal dose-response equation to determine the IC50 value.

-

Whole-Body Plethysmography in Rats

Objective: To assess the in vivo effects of PK-THPP on respiration.

Methodology:

-

Animal Preparation:

-

Use adult male Sprague-Dawley rats.

-

Anesthetize the rats with isoflurane.

-

-

Plethysmography:

-

Place the anesthetized rat in a whole-body plethysmography chamber.

-

Allow the animal to breathe spontaneously.

-

Record baseline respiratory parameters, including tidal volume, respiratory rate, and minute ventilation.

-

-

Drug Administration and Data Collection:

-

Administer PK-THPP (e.g., intravenously or subcutaneously).

-

Continuously record the respiratory parameters for a defined period post-administration.

-

Analyze the changes in respiratory parameters compared to baseline to determine the stimulant effects of PK-THPP.

-

Electroencephalogram (EEG) and Electromyogram (EMG) Recording in Mice

Objective: To evaluate the effects of PK-THPP on sleep-wake architecture.

Methodology:

-

Surgical Implantation:

-

Anesthetize adult male C57BL/6 mice.

-

Surgically implant EEG and EMG electrodes for chronic recording. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.

-

Allow the animals to recover from surgery for at least one week.

-

-

Data Recording:

-

Connect the implanted electrodes to a recording system.

-

Acclimate the mice to the recording chambers.

-

Record baseline EEG and EMG data for at least 24 hours to establish a normal sleep-wake pattern.

-

-

Drug Administration and Analysis:

-

Administer PK-THPP (e.g., subcutaneously) at the beginning of the light or dark phase.

-

Record EEG and EMG data for at least 24 hours post-administration.

-

Manually or automatically score the sleep-wake states (wakefulness, non-rapid eye movement sleep, and rapid eye movement sleep) in epochs (e.g., 10 seconds).

-

Analyze the changes in the duration and distribution of each sleep-wake state to determine the effects of PK-THPP.

-

Ion Channel Selectivity Profiling

Objective: To determine the selectivity of PK-THPP against a panel of other ion channels.

Methodology:

-

Assay Platforms:

-

Utilize automated patch-clamp or high-throughput fluorescent-based assays.

-

Employ a diverse panel of cell lines stably expressing various ion channels of interest (e.g., other K2P channels, voltage-gated potassium channels, hERG).

-

-

Compound Screening:

-

Expose the cells to a high concentration of PK-THPP (e.g., 10 µM).

-

Measure the activity of each ion channel in the presence of the compound.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each ion channel.

-

For any channels showing significant inhibition, perform a full concentration-response analysis to determine the IC50 value.

-

Compare the IC50 values for the off-target channels to that of the primary targets (TASK-1 and TASK-3) to determine the selectivity ratio.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure/Activity Analysis of TASK-3 Channel Antagonists Based on a 5,6,7,8 tetrahydropyrido[4,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TASK-1 (KCNK3) and TASK-3 (KCNK9) Tandem Pore Potassium Channel Antagonists Stimulate Breathing in Isoflurane Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

Unraveling the Selectivity of PK-THPP for TASK-3 over TASK-1 Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibition of the two-pore domain potassium (K2P) channel TASK-3 (KCNK9) over the closely related TASK-1 (KCNK3) channel by the antagonist PK-THPP (1-{1-[6-(biphenyl-4-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]-pyrimidin-4-yl]piperidin-4-yl}propan-1-one). Understanding the molecular determinants of this selectivity is crucial for the development of targeted therapeutics for a range of disorders where these channels are implicated, including neurological conditions and oncology.[1][2]

Quantitative Analysis of PK-THPP Selectivity

The potency of PK-THPP in inhibiting TASK-1 and TASK-3 channels has been quantified across various studies and experimental systems. The compound consistently demonstrates a higher affinity for TASK-3, with reported selectivity ratios varying based on the expression system and electrophysiological method employed.

| Channel | IC50 (nM) | Experimental System | Reference |

| TASK-3 | 35 | Human TASK-3 in HEK293 cells (IonWorks Quattro) | [1] |

| TASK-1 | 303 | Human TASK-1 in HEK293 cells (IonWorks Quattro) | [3] |

| TASK-3 | 243 ± 23.8 | Human TASK-3 in Xenopus oocytes (TEVC) | [1] |

| TASK-3 (rat) | 42 | Rat TASK-3 in Fischer rat thyroid monolayers (Ussing chamber) | [4][5] |

| TASK-1 | 300 | Not specified | [6] |

The data clearly indicates that PK-THPP is a potent antagonist of TASK-3 channels, with IC50 values in the low nanomolar range. Its potency against TASK-1 is significantly lower, demonstrating a clear selectivity for TASK-3.[1][3] This selectivity is approximately 8.7-fold when comparing human channels expressed in HEK293 cells.[3]

Molecular Basis of Selectivity: The PK-THPP Binding Site

Mutagenesis studies have been instrumental in elucidating the binding site of PK-THPP within the inner pore of the TASK-3 channel. These studies have identified several key amino acid residues that are critical for the high-affinity interaction.

The binding of PK-THPP is primarily governed by hydrophobic interactions with residues lining the channel pore.[1] Key residues identified as essential for PK-THPP inhibition of TASK-3 include Leucine 122 (L122), Glycine 236 (G236), and Leucine 239 (L239).[1][7] Mutation of these residues to aspartate (L122D, G236D, L239D) results in a greater than 1000-fold increase in the IC50 of PK-THPP, rendering the channel resistant to blockade.[7] This suggests a direct and critical interaction between the compound and these specific residues.

Further alanine-scanning mutagenesis has confirmed the importance of L122, G236, and L239, and has also implicated other residues in the binding pocket, including Q126, G231, A237, L244, L247, and T248.[1] The interaction is also influenced by the conformational state of the channel's fenestrations, with binding occurring when they are in an open state.[1] A notable difference in potency for some compounds in the same series as PK-THPP is attributed to the presence of a hydrogen bond acceptor group that can interact with threonine residues in the selectivity filter.[1]

Caption: Key amino acid residues in the TASK-3 channel pore interacting with PK-THPP.

Experimental Protocols

The investigation of PK-THPP's effects on TASK-1 and TASK-3 channels has employed various electrophysiological techniques. Below are summaries of the key methodologies.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is commonly used for the heterologous expression and functional characterization of ion channels.

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human TASK-1 or TASK-3 channel subunits.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a standard bathing solution.

-

Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.

-

Whole-cell currents are recorded in response to voltage steps.

-

-

Drug Application: PK-THPP is applied to the bathing solution at various concentrations to determine the dose-dependent inhibition of the channel current. The IC50 is then calculated from the concentration-response curve.

Ussing Chamber Electrophysiology with Fischer Rat Thyroid (FRT) Epithelial Monolayers

This method is utilized to measure ion transport across a confluent monolayer of cells expressing the channel of interest.

-

Cell Culture and Transfection: Fischer rat thyroid (FRT) epithelial cells are cultured on permeable supports and transiently transfected with the cDNA for rat TASK-3.

-

Monolayer Formation: The cells are allowed to form a confluent and polarized monolayer.

-

Ussing Chamber Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.

-

Electrophysiological Measurement:

-

Both compartments are filled with appropriate physiological solutions.

-

The transepithelial voltage is clamped to 0 mV, and the short-circuit current, which reflects the net ion transport, is measured.

-

A potassium gradient is established to isolate the potassium current through the expressed TASK-3 channels.

-

-

Inhibitor Application: PK-THPP is added to the chamber to assess its inhibitory effect on the TASK-3-mediated potassium current and to determine its IC50.[7]

Caption: Workflow for evaluating PK-THPP's inhibitory effects on TASK channels.

Signaling Pathways of TASK-1 and TASK-3 Channels

TASK-1 and TASK-3 channels are regulated by a variety of signaling pathways, which can influence their activity and contribute to their physiological roles. While they share some regulatory mechanisms, there are also distinct pathways that can be targeted for selective modulation.

TASK-1 Signaling

TASK-1 channel activity is notably inhibited by the activation of G-protein coupled receptors (GPCRs) that couple to Gαq.[8] This pathway involves the activation of phospholipase C (PLC), leading to the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3). The precise mechanism of inhibition downstream of PLC activation has been a subject of investigation, with evidence suggesting roles for protein kinase C (PKC) phosphorylation and direct effects of G-protein subunits.[8] Additionally, Rho-kinase has been shown to inhibit TASK-1 by phosphorylating threonine 393 in response to endothelin receptor activation.[9] Src tyrosine kinase is another crucial regulator of TASK-1 channel activity.[9]

Caption: Inhibitory signaling pathways modulating TASK-1 channel activity.

TASK-3 Signaling

TASK-3 channels are also subject to complex regulation. Notably, tumor necrosis factor α (TNFα) has been shown to enhance TASK-3 channel activity.[10] This effect is not due to changes in channel expression at the cell surface but rather to an alteration in channel gating.[10] The signaling pathway mediating this enhancement involves the Apoptosis signal-regulating kinase 1 (ASK1), which subsequently activates both c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[10] This TNFα-mediated enhancement of TASK-3 activity can promote apoptosis.[10]

Caption: Signaling pathway for the enhancement of TASK-3 channel activity by TNFα.

Conclusion

PK-THPP is a valuable pharmacological tool for dissecting the physiological roles of TASK-3 channels due to its potent and selective inhibition. The molecular basis for this selectivity lies within specific amino acid residues in the channel's inner pore. The distinct signaling pathways that regulate TASK-1 and TASK-3 channels offer further avenues for achieving selective modulation of these important ion channels. A thorough understanding of these molecular and cellular mechanisms is paramount for the rational design of novel therapeutics targeting TASK-3 for a variety of disease states.

References

- 1. Structure/Activity Analysis of TASK-3 Channel Antagonists Based on a 5,6,7,8 tetrahydropyrido[4,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Advances in the Understanding of Two-Pore Domain TASK Potassium Channels and Their Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TASK-1 (KCNK3) and TASK-3 (KCNK9) Tandem Pore Potassium Channel Antagonists Stimulate Breathing in Isoflurane Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PK-THPP | Two-P Potassium Channels | Tocris Bioscience [tocris.com]

- 7. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. Enhancement of TWIK-related Acid-sensitive Potassium Channel 3 (TASK3) Two-pore Domain Potassium Channel Activity by Tumor Necrosis Factor α - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Characterization of PK-Thpp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro characterization of PK-Thpp, a potent blocker of the two-pore-domain potassium (K2P) channels TASK-3 (KCNK9) and TASK-1 (KCNK3). This document details the core pharmacological properties of PK-Thpp, outlines detailed experimental protocols for its characterization, and presents its mechanism of action through signaling pathway diagrams.

Core Pharmacological Data

PK-Thpp is a selective antagonist of TASK-3 and TASK-1 channels, which are members of the K2P family of potassium channels that contribute to background or "leak" potassium currents in various cell types. These channels play a crucial role in setting the resting membrane potential and regulating cellular excitability.

Table 1: Potency of PK-Thpp on Target Ion Channels

| Target | IC50 (nM) | Reference(s) |

| TASK-3 (K2P9.1) | 35 | [1][2] |

| TASK-1 (K2P3.1) | 300 | [1][2] |

| Rat TASK-3 | 42 | [3] |

Table 2: Selectivity Profile of PK-Thpp

| Off-Target | Activity | Concentration Tested | Reference(s) |

| TREK-1 (K2P2.1) | Inactive (IC50 >10,000 nM) | >10,000 nM | [1] |

| Kv1.5 | Weakly active (IC50 ~5 µM) | ~5,000 nM | [1] |

| hERG | Insensitive | >15,000 nM | [1] |

| KATP | <10% inhibition | 10,000 nM | [1] |

| >100 Receptors, Ion Channels, Enzymes | No significant activity | 10,000 nM | [1] |

Signaling Pathway and Mechanism of Action

PK-Thpp exerts its cellular effects by directly blocking the pore of TASK-3 and TASK-1 channels. In excitable cells, the inhibition of these background potassium channels leads to a reduction in potassium efflux, causing membrane depolarization. This depolarization, in turn, activates voltage-gated calcium channels, resulting in an influx of extracellular calcium and subsequent downstream cellular responses.

Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of PK-Thpp.

Electrophysiological Characterization using Ussing Chamber

This protocol is designed to determine the inhibitory concentration (IC50) of PK-Thpp on TASK-3 channels expressed in a polarized epithelial cell line.

Objective: To quantify the potency of PK-Thpp as a blocker of TASK-3 channels.

Materials:

-

Fischer rat thyroid (FRT) epithelial cell monolayers stably expressing rat TASK-3.

-

EasyMount Ussing Chamber System.

-

Voltage-clamp amplifier.

-

Data acquisition system.

-

Ringer's solution (120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, and 10 mM glucose), pH 7.4 when gassed with 95% O2/5% CO2.

-

PK-Thpp stock solution (e.g., 10 mM in DMSO).

-

Vehicle control (DMSO).

Procedure:

-

Tissue Mounting: Mount the FRT cell monolayer expressing TASK-3 in the Ussing chamber, separating the apical and basolateral compartments.

-

Equilibration: Fill both chambers with Ringer's solution and allow the tissue to equilibrate for 20-30 minutes at 37°C while continuously gassing with 95% O2/5% CO2.

-

Baseline Measurement: Measure the baseline short-circuit current (Isc) using a voltage-clamp amplifier.

-

Compound Addition: Add increasing concentrations of PK-Thpp (e.g., from 1 nM to 10 µM) cumulatively to the appropriate chamber. Allow the current to stabilize after each addition.

-

Data Recording: Record the steady-state Isc after each concentration of PK-Thpp.

-

Data Analysis: Calculate the percentage inhibition of the baseline Isc for each PK-Thpp concentration. Plot the concentration-response curve and fit the data to a sigmoidal dose-response equation to determine the IC50 value.

Intracellular Calcium Imaging Assay

This protocol measures changes in intracellular calcium concentration in response to PK-Thpp, providing functional evidence of TASK channel blockade and subsequent cell depolarization.

Objective: To assess the functional consequence of TASK-3/TASK-1 channel blockade by PK-Thpp.

Materials:

-

Cells endogenously or heterologously expressing TASK-3 or TASK-1 (e.g., neonatal rat type-1 cells, HEK293 cells).

-

Fluo-4 AM calcium indicator.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

-

PK-Thpp stock solution.

-

Positive control (e.g., high extracellular potassium solution to induce depolarization).

-

Vehicle control (DMSO).

-

Fluorescence microscope or plate reader with kinetic reading capabilities.

Procedure:

-

Cell Seeding: Seed the cells onto a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate) and culture overnight.

-

Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS (typically 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the culture medium from the cells, wash with HBSS, and incubate with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye for approximately 30 minutes at room temperature.

-

Baseline Measurement: Acquire a baseline fluorescence reading using a fluorescence microscope or plate reader (Excitation ~494 nm, Emission ~516 nm).

-

Compound Addition: Add PK-Thpp at various concentrations to the wells. Include wells with vehicle control and a positive control.

-

Kinetic Measurement: Immediately begin recording the fluorescence intensity over time to capture the calcium influx.

-

Data Analysis: Measure the peak fluorescence intensity after compound addition and normalize it to the baseline fluorescence. Compare the response of PK-Thpp treated cells to the controls.

Conclusion

PK-Thpp is a potent and selective blocker of TASK-3 and TASK-1 potassium channels. The in vitro characterization detailed in this guide provides a robust framework for assessing its pharmacological properties. The described electrophysiological and calcium imaging assays are fundamental for determining the potency and functional consequences of TASK channel modulation by PK-Thpp and similar compounds. These methodologies are essential for the preclinical evaluation of novel ion channel modulators in drug discovery and development.

References

- 1. Targeting Ion Channels: Blockers Suppress Calcium Signals and Induce Cytotoxicity Across Medulloblastoma Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Pharmacology of K2P Potassium Channels | Cell Physiol Biochem [cellphysiolbiochem.com]

- 3. physiologicinstruments.com [physiologicinstruments.com]

Methodological & Application

Application Notes and Protocols: Cell-Based Assays for Determining PK-Thpp Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK-Thpp is a potent and selective antagonist of the two-pore domain potassium (K2P) channels TASK-3 (KCNK9) and, to a lesser extent, TASK-1 (KCNK3).[1][2][3][4] These channels are considered "leak" channels that contribute to the regulation of cellular resting membrane potential. By blocking the efflux of potassium ions, PK-Thpp can induce membrane depolarization, which in turn can modulate the activity of voltage-gated ion channels and other cellular processes. This mechanism of action makes PK-Thpp and other TASK channel modulators promising candidates for therapeutic intervention in various physiological and pathological conditions, including breathing disorders.[1][5]

These application notes provide a comprehensive suite of cell-based assays to determine the efficacy of PK-Thpp. The protocols are designed for researchers in drug discovery and development to assess the compound's potency, mechanism of action, and potential cytotoxic effects. The assays progress from high-throughput screening for primary activity to more detailed electrophysiological characterization and finally to an assessment of cellular health.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of PK-Thpp, starting with a high-throughput primary screen and progressing to more detailed secondary and safety assays.

Caption: Experimental workflow for PK-Thpp efficacy testing.

Signaling Pathway

PK-Thpp directly blocks the pore of the TASK-3 channel, preventing the efflux of potassium ions (K⁺). This inhibition of the outward K⁺ current leads to a depolarization of the cell membrane, making the membrane potential more positive. This change in membrane potential is the primary signaling event resulting from PK-Thpp activity.

Caption: Mechanism of action of PK-Thpp on the TASK-3 channel.

Data Presentation: Potency of PK-Thpp

The following table summarizes the inhibitory potency (IC50) of PK-Thpp on TASK-1 and TASK-3 channels as determined by various cell-based assays.

| Target | Cell Line | Assay Type | IC50 (nM) | Reference |

| TASK-3 | Fischer Rat Thyroid | Ussing Chamber | 42 | [5] |

| TASK-3 | Not Specified | Not Specified | 35 | [1][3][4] |

| TASK-1 | Not Specified | Not Specified | 300 | [1][3] |

| TASK-1 | Not Specified | Not Specified | 303 | [4] |

Experimental Protocols

Cell Line and Culture

For these assays, a Human Embryonic Kidney (HEK293) cell line stably expressing human TASK-3 (KCNK9) is recommended.[6]

-

Cell Line: HEK293-hTASK-3 Stable Cell Line

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).

-

Culture Conditions: 37°C, 5% CO₂, in a humidified incubator. Cells should be passaged when they reach 80-90% confluency.

Primary Assay: Thallium Flux Assay

This high-throughput assay is designed to screen for compounds that block potassium channel activity. It uses thallium (Tl⁺) as a surrogate for K⁺, as Tl⁺ can pass through most K⁺ channels.[7][8] An intracellular fluorescent dye that is sensitive to Tl⁺ is used to report the influx of the ion.

Materials:

-

HEK293-hTASK-3 cells

-

Black, clear-bottom 96- or 384-well microplates

-

Thallium flux assay kit (containing Tl⁺-sensitive dye and buffers)

-

PK-Thpp

-

Assay Buffer (e.g., Hank's Balanced Salt Solution, HBSS)

-

Stimulus Buffer (Assay Buffer containing Tl⁺ and K⁺)

Protocol:

-

Cell Plating: Seed HEK293-hTASK-3 cells into the microplate at a density of 20,000-40,000 cells per well and incubate for 24-48 hours to form a confluent monolayer.

-

Dye Loading: Prepare the Tl⁺-sensitive dye according to the manufacturer's instructions. Remove the culture medium from the wells and add the dye loading solution. Incubate for 60-90 minutes at 37°C.

-

Compound Addition: Prepare serial dilutions of PK-Thpp in Assay Buffer. After the dye loading incubation, remove the loading solution and add the PK-Thpp dilutions to the wells. Incubate for 15-30 minutes at room temperature. Include vehicle-only (e.g., 0.1% DMSO) and positive control (a known TASK-3 blocker) wells.

-

Fluorescence Measurement: Place the microplate into a fluorescence plate reader equipped with an automated injector.

-

Stimulation and Reading: Set the plate reader to record a baseline fluorescence, then inject the Stimulus Buffer. Continue recording the fluorescence signal for 60-120 seconds. The influx of Tl⁺ through open TASK-3 channels will cause an increase in fluorescence.

-

Data Analysis: The rate of fluorescence increase is proportional to TASK-3 channel activity. Calculate the percentage of inhibition for each concentration of PK-Thpp relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Secondary Assay: Membrane Potential Assay

This assay directly measures the effect of PK-Thpp on cell membrane potential using a fluorescent, voltage-sensitive dye. Blockade of TASK-3 channels will cause membrane depolarization, which is detected as a change in fluorescence.

Materials:

-

HEK293-hTASK-3 cells

-

Black, clear-bottom 96-well microplates

-

Membrane potential assay kit (e.g., using a FRET-based dye pair)

-

PK-Thpp

-

Assay Buffer (e.g., HBSS)

Protocol:

-

Cell Plating: Seed cells as described for the Thallium Flux Assay.

-

Dye Loading: Prepare and add the voltage-sensitive dye to the cells according to the kit manufacturer's protocol. Incubate for 30-60 minutes at 37°C.

-

Compound Addition: Prepare and add serial dilutions of PK-Thpp to the wells.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader.

-

Reading: Excite the dye at the appropriate wavelength and record the emission fluorescence. For FRET-based dyes, read at two emission wavelengths.

-

Data Analysis: The change in fluorescence (or the ratio of the two emission wavelengths for FRET dyes) is proportional to the change in membrane potential. Calculate the EC50 for PK-Thpp-induced depolarization.

Secondary Assay: Automated Patch Clamp Electrophysiology

Automated patch clamp provides a high-throughput method for directly measuring the ionic currents through TASK-3 channels, offering the gold standard for characterizing ion channel modulators.[1][3][9][10][11]

Materials:

-

Automated patch clamp system (e.g., IonFlux, QPatch)

-

HEK293-hTASK-3 cells, prepared in suspension

-

Intracellular Solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA; pH 7.3)

-

Extracellular Solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4)

-

PK-Thpp

Protocol:

-

Cell Preparation: Harvest HEK293-hTASK-3 cells and prepare a single-cell suspension in Extracellular Solution at the concentration recommended for the specific automated patch clamp platform.

-

System Setup: Prime the system with intracellular and extracellular solutions as per the manufacturer's instructions.

-

Cell Sealing and Whole-Cell Configuration: The automated system will trap individual cells and establish a gigaohm seal, followed by membrane rupture to achieve the whole-cell recording configuration.

-

Current Recording: Clamp the cell membrane potential at a holding potential where TASK-3 channels are active (e.g., -60 mV). Apply voltage steps or ramps to elicit TASK-3 currents.

-

Compound Application: Perfuse the cells with increasing concentrations of PK-Thpp in the Extracellular Solution. Record the current inhibition at each concentration.

-

Data Analysis: Measure the amplitude of the TASK-3 current at each PK-Thpp concentration. Calculate the percentage of inhibition and determine the IC50 value.

Safety Assay: Cell Viability (MTS) Assay

This assay assesses the potential cytotoxicity of PK-Thpp by measuring the metabolic activity of the cells. A reduction in metabolic activity can indicate a decrease in cell viability.[12][13]

Materials:

-

HEK293-hTASK-3 cells

-

Clear 96-well microplates

-

MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

-

PK-Thpp

-

Culture Medium

Protocol:

-

Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment: Add 100 µL of culture medium containing serial dilutions of PK-Thpp to the wells. Incubate for a period relevant to the intended application (e.g., 24, 48, or 72 hours).

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the MTS reagent into a colored formazan product.[13][14][15]

-

Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage of the vehicle-treated control cells. Determine the CC50 (cytotoxic concentration 50%) if a significant reduction in viability is observed.

References

- 1. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FluxOR II Green Potassium Ion Channel Assay | Thermo Fisher Scientific - UZ [thermofisher.com]

- 3. Automated whole-cell patch clamp electrophysiology of neurons in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]

- 6. criver.com [criver.com]

- 7. ionbiosciences.com [ionbiosciences.com]

- 8. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Patch Clamp Protocol [labome.com]

- 10. Automated patch-clamp electrophysiology [bio-protocol.org]

- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 12. Targeting Ion Channels: Blockers Suppress Calcium Signals and Induce Cytotoxicity Across Medulloblastoma Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

Application Notes and Protocols for Ussing Chamber Experiments with PK-Thpp

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ussing chamber is a versatile and powerful tool for investigating epithelial ion transport and barrier function.[1][2][3][4] This application note provides a detailed protocol for utilizing the Ussing chamber system to study the effects of PK-Thpp, a potent and selective blocker of the two-pore domain potassium (K2P) channels TASK-1 and TASK-3.[5] K2P channels are crucial for maintaining the resting membrane potential and driving ion transport in various epithelial tissues.[6][7] By blocking these channels, PK-Thpp can be used to elucidate their role in epithelial pathophysiology, making it a valuable tool for research in areas such as cystic fibrosis, inflammatory bowel disease, and drug permeability studies.[7][8][9]

PK-Thpp is a well-characterized antagonist of TASK-3 and TASK-1 channels, with IC50 values of 35 nM and 300 nM, respectively.[5] Its primary documented effect is the stimulation of breathing, but its impact on epithelial ion transport is an area of growing interest.[5] These application notes will guide researchers in designing and executing Ussing chamber experiments to explore the function of TASK channels in various epithelial tissues using PK-Thpp.

Data Presentation

Table 1: Technical Data for PK-Thpp

| Property | Value | Reference |

| Molecular Weight | 468.59 g/mol | |

| Formula | C₂₉H₃₂N₄O₂ | |

| Purity | ≥98% | [5] |

| Solubility | Soluble to 50 mM in DMSO and to 20 mM in 1eq. HCl with gentle warming | |

| Storage | Store at +4°C | |

| CAS Number | 1332454-07-5 |

Table 2: In Vitro Activity of PK-Thpp

| Target | IC₅₀ | Reference |

| TASK-3 (KCNK9) | 35 nM | [5] |

| TASK-1 (KCNK3) | 300 nM | [5] |

Table 3: Hypothetical Ussing Chamber Data - Effect of PK-Thpp on Intestinal Epithelial Ion Transport

| Treatment | n | Basal Isc (µA/cm²) | ΔIsc after PK-Thpp (µA/cm²) | Basal TEER (Ω·cm²) | ΔTEER after PK-Thpp (Ω·cm²) |

| Control (Vehicle) | 6 | 50.2 ± 5.1 | 1.5 ± 0.8 | 150.4 ± 10.2 | -2.1 ± 1.5 |

| PK-Thpp (10 µM) | 6 | 48.9 ± 4.8 | -15.7 ± 2.3 | 155.1 ± 12.5 | 25.8 ± 4.1 |

| PK-Thpp (10 µM) + K+ Channel Opener | 6 | 51.5 ± 5.5 | -2.1 ± 1.1 | 148.9 ± 11.8 | 1.5 ± 0.9 |

*p < 0.05 compared to Control. Data are presented as mean ± SEM. Isc: Short-circuit current; TEER: Transepithelial Electrical Resistance. This data is hypothetical and for illustrative purposes.

Experimental Protocols

General Ussing Chamber Protocol

This protocol provides a standard procedure for conducting Ussing chamber experiments.[1][2]

Materials:

-

Ussing Chamber System (e.g., EasyMount Ussing Chamber System)[1]

-

Voltage/Current Clamp Amplifier

-

Data Acquisition Software

-

Ag/AgCl electrodes with salt bridges (e.g., 3M KCl in agar)

-

Krebs Bicarbonate Ringer's (KBR) solution, pH 7.4, warmed to 37°C and gassed with 95% O₂/5% CO₂

-

Epithelial tissue (e.g., freshly excised intestinal mucosa or cultured epithelial cell monolayers)[1][3]

-

PK-Thpp stock solution (e.g., 10 mM in DMSO)

-

Other pharmacological agents as required (e.g., amiloride, forskolin, bumetanide)[2]

Procedure:

-

Preparation: Prepare fresh KBR solution and ensure it is continuously gassed and warmed to 37°C. Calibrate the electrodes.

-

Tissue Mounting: Carefully mount the epithelial tissue or cell monolayer in the Ussing chamber slider, avoiding any air bubbles.[2]

-

Equilibration: Mount the slider in the Ussing chamber and add KBR solution to both the apical and basolateral chambers. Allow the tissue to equilibrate for 20-30 minutes, or until a stable baseline is achieved.[1][2]

-

Baseline Measurements: Record the baseline short-circuit current (Isc) and transepithelial electrical resistance (TEER).[1]

-

Pharmacological Manipulation:

-

Add the vehicle control (e.g., DMSO) to the appropriate chamber and record any changes in Isc and TEER.

-

Add PK-Thpp to the desired chamber (apical or basolateral) at the final working concentration. Record the changes in Isc and TEER until a new stable baseline is reached.

-

Subsequent additions of other agonists or antagonists can be made to further investigate the ion transport pathways.

-

-

Data Analysis: Analyze the changes in Isc and TEER in response to the added compounds.

Specific Protocol: Investigating the Role of TASK Channels in Intestinal Epithelial Transport using PK-Thpp

This protocol is designed to investigate the contribution of TASK channels to basal potassium secretion in the distal colon.

Tissue Preparation:

-

Humanely euthanize a Sprague-Dawley rat and excise a segment of the distal colon.

-

Immediately place the tissue in ice-cold, oxygenated KBR solution.

-

Open the colon segment along the mesenteric border and gently rinse with KBR to remove luminal contents.

-

Strip the muscle layers to isolate the mucosa.

Ussing Chamber Experiment:

-

Follow the General Ussing Chamber Protocol (steps 1-4) to mount the colonic mucosa and obtain stable baseline readings.

-

Inhibition of Sodium Absorption: Add amiloride (10 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate other transport processes.

-

Addition of PK-Thpp: After the Isc stabilizes, add PK-Thpp (10 µM) to the basolateral chamber. A decrease in the negative Isc would suggest an inhibition of potassium secretion.

-

Stimulation of Chloride Secretion: To assess the role of TASK channels in stimulated transport, add forskolin (10 µM) and IBMX (100 µM) to the basolateral chamber to activate CFTR-mediated chloride secretion.

-

Data Interpretation: The magnitude of the PK-Thpp-induced change in Isc provides an indication of the contribution of TASK channels to basal and stimulated ion transport. An increase in TEER upon addition of PK-Thpp would suggest a role for these channels in maintaining epithelial barrier integrity.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Ussing Chamber Experimental Workflow.

Caption: Hypothetical Signaling Pathway of PK-Thpp in an Epithelial Cell.

References

- 1. physiologicinstruments.com [physiologicinstruments.com]

- 2. physiologicinstruments.com [physiologicinstruments.com]

- 3. The Ussing Chamber Assay to Study Drug Metabolism and Transport in the Human Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transepithelial electrical measurements with the Ussing chamber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PK-THPP | Two-P Potassium Channels | Tocris Bioscience [tocris.com]

- 6. Structural Insights into the Mechanisms and Pharmacology of K2P Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium channels in intestinal epithelial cells and their pharmacological modulation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]

Application Notes and Protocols for PK-Thpp in Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of PK-Thpp, a potent and selective blocker of the two-pore domain potassium (K2P) channel TASK-3 (KCNK9), in cultured neuron experiments. This document outlines the mechanism of action, provides detailed protocols for its application, and summarizes its expected effects on neuronal activity.

Introduction to PK-Thpp

PK-Thpp is a valuable pharmacological tool for investigating the physiological roles of TASK-3 channels in the nervous system. TASK-3 channels are considered "leak" potassium channels that contribute significantly to the resting membrane potential of neurons, thereby regulating their excitability.[1] By blocking these channels, PK-Thpp leads to neuronal depolarization, which can modulate action potential firing and synaptic transmission. Understanding the effects of PK-Thpp is crucial for research in areas such as epilepsy, pain, and neuroprotection.

Mechanism of Action

PK-Thpp acts as an antagonist of TASK-3 channels. These channels allow a constant outward flow of potassium ions (K+) at rest, which helps to maintain a negative membrane potential. By blocking the pore of the TASK-3 channel, PK-Thpp reduces this potassium efflux. This reduction in outward positive current leads to a depolarization of the neuronal membrane, bringing it closer to the threshold for firing an action potential. This increased excitability is the primary mechanism through which PK-Thpp exerts its effects on cultured neurons.

The following diagram illustrates the signaling pathway affected by PK-Thpp:

Quantitative Data

The potency of PK-Thpp has been determined in various expression systems. While specific data in cultured neurons is limited, the following table summarizes the key inhibitory concentrations (IC50) that are crucial for experimental design. Researchers should consider these values as a starting point and perform dose-response studies to determine the optimal concentration for their specific neuronal culture system.

| Parameter | Value | Cell System | Reference |

| IC50 for human TASK-3 | 35 nM | HEK293 cells | [2] |

| IC50 for human TASK-1 | 300 nM | HEK293 cells | [2] |

| IC50 for rat TASK-3 | 42 nM | Fischer rat thyroid epithelial cells | [3] |

Experimental Protocols

The following are detailed protocols for the preparation and application of PK-Thpp to cultured neurons for common experimental paradigms.

Protocol 1: Preparation of PK-Thpp Stock Solution

Objective: To prepare a concentrated stock solution of PK-Thpp for use in cell culture experiments.

Materials:

-

PK-Thpp powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the molecular weight of PK-Thpp (468.59 g/mol ), calculate the mass required to prepare a 10 mM stock solution.[2]

-

Dissolve the calculated mass of PK-Thpp in an appropriate volume of DMSO. For example, to make a 10 mM stock, dissolve 4.69 mg of PK-Thpp in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Protocol 2: Application of PK-Thpp for Electrophysiology (Patch-Clamp)

Objective: To investigate the effects of PK-Thpp on neuronal membrane potential and action potential firing using whole-cell patch-clamp recordings.

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical neurons)

-

External recording solution (e.g., artificial cerebrospinal fluid - aCSF)

-

Internal pipette solution

-

PK-Thpp stock solution (10 mM in DMSO)

-

Patch-clamp rig with amplifier and data acquisition system

Experimental Workflow:

Procedure:

-

Prepare primary neuronal cultures (e.g., from embryonic rat or mouse hippocampus or cortex) on glass coverslips.

-

On the day of recording (typically DIV 10-14), transfer a coverslip to the recording chamber of the patch-clamp setup and perfuse with aCSF.

-

Prepare the final working concentration of PK-Thpp by diluting the 10 mM stock solution in aCSF. A starting concentration range of 10-100 nM is recommended based on the IC50 values. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.

-

Obtain a whole-cell patch-clamp recording from a healthy neuron.

-

In current-clamp mode, record the resting membrane potential and spontaneous or evoked action potential firing in control aCSF.

-

Switch the perfusion to the aCSF containing PK-Thpp and allow several minutes for the drug to take effect.

-

Record the changes in resting membrane potential and firing activity. A depolarization and an increase in firing rate are expected.

-

To test for reversibility, perfuse the chamber with control aCSF to wash out the drug and record the recovery of neuronal activity.

-

Analyze the data to quantify changes in resting membrane potential, action potential threshold, firing frequency, and other relevant parameters.

Protocol 3: Application of PK-Thpp for Calcium Imaging

Objective: To assess the effect of PK-Thpp on neuronal network activity and intracellular calcium dynamics.

Materials:

-

Cultured primary neurons expressing a genetically encoded calcium indicator (e.g., GCaMP) or loaded with a calcium-sensitive dye (e.g., Fura-2 AM).

-

Imaging medium (e.g., Hibernate-E medium).

-

PK-Thpp stock solution (10 mM in DMSO).

-

Fluorescence microscope with a suitable camera and software for time-lapse imaging.

Experimental Workflow:

Procedure:

-

Culture primary neurons on glass-bottom dishes suitable for high-resolution imaging.

-

Transfect or transduce the neurons with a GCaMP variant or load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

-

Replace the culture medium with imaging medium.

-

Mount the dish on the microscope stage and select a field of view with healthy neurons.

-

Acquire a baseline time-lapse recording of spontaneous calcium transients for 5-10 minutes.

-

Prepare the desired final concentration of PK-Thpp in the imaging medium.

-

Carefully add the PK-Thpp solution to the dish and allow it to equilibrate.

-

Acquire another time-lapse recording to observe the effects of PK-Thpp on calcium dynamics. An increase in the frequency and amplitude of calcium transients, as well as an increase in network synchrony, is anticipated.

-

Analyze the imaging data to quantify changes in the parameters of calcium transients.

Expected Results and Troubleshooting

-

Increased Excitability: Application of PK-Thpp is expected to cause a dose-dependent depolarization of the neuronal resting membrane potential and an increase in the frequency of spontaneous and evoked action potentials.

-

Troubleshooting - No Effect: If no effect is observed, consider increasing the concentration of PK-Thpp. Also, verify the health of the cultured neurons and the expression and functionality of TASK-3 channels in your specific culture system.

-

Troubleshooting - Cell Death: At high concentrations or with prolonged exposure, excessive depolarization can lead to excitotoxicity and cell death. If this is observed, reduce the concentration of PK-Thpp or the duration of exposure. It is recommended to perform a dose-response curve to identify the optimal concentration that elicits the desired physiological effect without causing toxicity.

Conclusion

PK-Thpp is a powerful tool for modulating neuronal activity through the specific blockade of TASK-3 channels. The protocols provided here offer a starting point for researchers to investigate the role of these channels in various aspects of neuronal function in cultured systems. Careful experimental design, including appropriate dose-response studies and controls, will be essential for obtaining reliable and interpretable results.

References

- 1. Going native: voltage-gated potassium channels controlling neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Protocol for a Comprehensive Analysis of PK-Thpp's Impact on Carotid Body Type-1 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carotid body (CB) is a primary peripheral chemoreceptor that detects changes in arterial blood oxygen levels. The key sensory elements in this process are the type-1 (glomus) cells. In response to hypoxia, these cells depolarize, leading to an influx of calcium and the release of neurotransmitters, which in turn signal to the central nervous system to modulate respiration.[1][2][3] A critical element in the initiation of this signaling cascade is the inhibition of specific potassium channels.[1][3][4][5]

PK-Thpp has been identified as a potent blocker of the TWIK-related acid-sensitive K+ (TASK) channels, specifically TASK-1 and TASK-3, with IC50 values of 300 nM and 35 nM, respectively.[6] These channels are known to be expressed in carotid body type-1 cells and contribute to their resting membrane potential.[4][5] Studies have shown that pharmacological inhibition of TASK channels in type-1 cells by compounds like PK-Thpp mimics the effects of hypoxia, causing membrane depolarization, an increase in intracellular calcium ([Ca2+]i), and neurotransmitter release.[4][5] This makes PK-Thpp a valuable pharmacological tool for investigating the role of TASK channels in chemoreception and a potential therapeutic agent for breathing disorders.[6]

This document provides a detailed protocol for researchers to comprehensively study the effects of PK-Thpp on carotid body type-1 cells. The protocols cover primary cell culture, electrophysiological recordings, intracellular calcium imaging, and neurotransmitter release assays.

Experimental Protocols

Primary Culture of Carotid Body Type-1 Cells

This protocol describes the enzymatic dissociation method for isolating and culturing type-1 cells from the carotid bodies of neonatal rats.

Materials:

-

Sprague-Dawley rat pups (P7-P14)

-

Dissection medium: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Enzyme solution: Papain (20 U/mL) and collagenase type II (4 mg/mL) in HBSS.

-

Stop solution: F-12K medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture medium: F-12K medium with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 ng/mL nerve growth factor (NGF).

-

Poly-L-lysine and laminin-coated glass coverslips.

Procedure:

-

Euthanize rat pups in accordance with institutional guidelines.

-

Dissect the carotid bifurcations in ice-cold dissection medium and isolate the carotid bodies.

-

Transfer the carotid bodies to the enzyme solution and incubate for 20 minutes at 37°C.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to dissociate the cells.

-

Add stop solution to inactivate the enzymes and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in culture medium and plate onto coated coverslips.

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Cells are typically used for experiments within 24-48 hours.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is for recording TASK-like potassium currents and membrane potential in single type-1 cells.

Materials:

-

Inverted microscope with micromanipulators.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (3-5 MΩ resistance).

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Intracellular solution (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2.

-

PK-Thpp stock solution (in DMSO).

Procedure:

-

Place a coverslip with cultured cells in a recording chamber and perfuse with extracellular solution.

-

Establish a whole-cell patch-clamp configuration on a type-1 cell.

-

In voltage-clamp mode, hold the cell at -60 mV and apply voltage ramps or steps to elicit potassium currents.

-

Record baseline currents.

-